5-(5-chloro-2-methoxyphenyl)-3-(2-methylphenyl)-1,2,4-oxadiazole
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Overview
Description
5-(5-Chloro-2-methoxyphenyl)-3-(2-methylphenyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by its unique structure, which includes a 1,2,4-oxadiazole ring substituted with a 5-chloro-2-methoxyphenyl group and a 2-methylphenyl group
Preparation Methods
The synthesis of 5-(5-chloro-2-methoxyphenyl)-3-(2-methylphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the reaction of 5-chloro-2-methoxybenzoic acid hydrazide with 2-methylbenzonitrile in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the desired oxadiazole ring.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
5-(5-Chloro-2-methoxyphenyl)-3-(2-methylphenyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-(5-Chloro-2-methoxyphenyl)-3-(2-methylphenyl)-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anti-inflammatory, and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.
Materials Science: Oxadiazoles, including this compound, are explored for their use in organic light-emitting diodes (OLEDs) and other electronic materials due to their excellent electron-transporting properties.
Biological Studies: The compound is used in biological assays to study its effects on different cellular pathways and molecular targets.
Mechanism of Action
The mechanism of action of 5-(5-chloro-2-methoxyphenyl)-3-(2-methylphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. For example, in antimicrobial applications, the compound may inhibit the synthesis of bacterial cell walls or interfere with essential enzymes, leading to bacterial cell death. In anticancer studies, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
Comparison with Similar Compounds
Similar compounds to 5-(5-chloro-2-methoxyphenyl)-3-(2-methylphenyl)-1,2,4-oxadiazole include other oxadiazole derivatives such as:
- 5-(4-Chlorophenyl)-3-(2-methylphenyl)-1,2,4-oxadiazole
- 5-(4-Methoxyphenyl)-3-(2-methylphenyl)-1,2,4-oxadiazole
- 5-(4-Nitrophenyl)-3-(2-methylphenyl)-1,2,4-oxadiazole
These compounds share the oxadiazole core structure but differ in their substituents, which can significantly impact their chemical properties and biological activities. The presence of the 5-chloro-2-methoxyphenyl group in the compound of interest provides unique electronic and steric effects, making it distinct from other oxadiazole derivatives.
Properties
IUPAC Name |
5-(5-chloro-2-methoxyphenyl)-3-(2-methylphenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c1-10-5-3-4-6-12(10)15-18-16(21-19-15)13-9-11(17)7-8-14(13)20-2/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXMVFGRILYKJGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=C(C=CC(=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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